Halopredone acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is chemically classified as a derivative of prednisolone, specifically a 17,21-bis(acetyloxy)-2-bromo-6β,9-difluoro-11β-hydroxypregna-1,4-diene-3,20-dione. This compound is primarily utilized in clinical settings for its effectiveness in treating various inflammatory conditions and autoimmune disorders.
Halopredone acetate belongs to the class of synthetic corticosteroids. It is derived from natural steroid hormones produced by the adrenal cortex, particularly glucocorticoids. The compound is classified under corticosteroids due to its mechanism of action and therapeutic applications.
The synthesis of halopredone acetate involves several key steps:
These steps highlight the complexity of synthesizing halopredone acetate, which involves multiple chemical transformations and careful control of reaction conditions.
The molecular structure of halopredone acetate can be represented by the following data:
The structure features several functional groups, including acetoxy groups, which contribute to its biological activity and solubility characteristics. Spectroscopic analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to confirm its structure .
Halopredone acetate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its pharmacological properties.
Halopredone acetate exerts its effects primarily through the modulation of gene expression via glucocorticoid receptors. Upon binding to these receptors, it translocates into the nucleus where it influences the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines. This mechanism underlies its effectiveness in managing inflammatory conditions and autoimmune diseases .
Halopredone acetate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products.
Halopredone acetate is primarily used in scientific research and clinical practice for:
Halopredone acetate’s molecular structure (CAS 57781-14-3) features a pregnane backbone with critical modifications:
Structural Features and Physicochemical Properties
Table 1: Key Structural Features of Halopredone Acetate
Position | Substituent | Functional Role |
---|---|---|
C-2 | Bromine | Enhances receptor affinity |
C-6, C-9 | Fluorine | Metabolic stability |
C-11 | Hydroxyl | Glucocorticoid activity |
C-17, C-21 | Acetate | Lipophilicity enhancement |
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular weight | 559.39 g/mol | - |
Melting point | 290–292°C (dec.) | Benzene recrystallization |
Optical rotation ([α]D) | -36° | c=1 in chloroform, 24°C |
UV absorption (λmax) | 246 nm (ε=12,500) | Methanol |
Percent composition | C 53.68%, H 5.23%, Br 14.28% | - |
Crystallization from benzene yields needle-like crystals, with decomposition occurring near its melting point. The UV absorption at 246 nm confirms the conjugated diene system in ring A [1].
Halopredone acetate emerged from systematic efforts to optimize corticosteroid efficacy through halogenation. Key milestones:
Initial synthesis started from 21-acetoxy-11α,17α-dihydroxypregn-4-ene-3,20-dione (I), proceeding through 12 intermediates:
Table 3: Key Synthesis Patents and Publications
Year | Inventor/Researcher | Contribution | Reference |
---|---|---|---|
1975 | M. Riva, L. Toscano | Initial synthesis (DE 2508136) | [1] |
1977 | Toscano et al. | Medicinal chemistry optimization | J. Med. Chem. 20, 213 |
1980 | M. Riva et al. | US patent 4226862 (process scale-up) | [1] |
Preclinical studies demonstrated superior anti-inflammatory effects in animal models compared to hydrocortisone, validating the molecular design [1].
A modified McKenzie test (1978) compared halopredone acetate’s vasoconstrictive activity against three corticosteroids in healthy volunteers:
Table 4: Vasoconstrictor Activity Ranking (Photometric Reflectance)
Corticosteroid | Relative Vasoconstriction | Statistical Significance vs. Halopredone |
---|---|---|
Fluocinolone acetonide | 100% | p < 0.001 |
Betamethasone valerate | 85% | p < 0.01 |
Hydrocortisone acetate | 60% | p < 0.05 |
Halopredone acetate | 15% | Reference |
Paradoxically, halopredone cream (Topicon) exhibited marked anti-inflammatory effects in human dermatoses despite low vasoconstriction, suggesting dissociation between McKenzie test results and clinical efficacy [3] [10].
Rabbit knee studies revealed critical divergence from methylprednisolone acetate:
Table 5: Cartilage Tolerance in Rabbit Intra-Articular Models
Parameter | Halopredone Diacetate | Methylprednisolone Acetate |
---|---|---|
Proteoglycan loss | Mild (≤20%) | Severe (≥60%) |
Chondrocyte necrosis | Absent | Present (dose-dependent) |
Synovial inflammation | Transient (<7 days) | Prolonged (>14 days) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7